molecular formula C15H16F3N5O B6448875 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2548977-74-6

4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6448875
CAS No.: 2548977-74-6
M. Wt: 339.32 g/mol
InChI Key: OHAZWRGDXYFFKG-UHFFFAOYSA-N
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Description

4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperazine ring The piperazine ring is further substituted with a trifluoromethyl pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the methoxy group through a nucleophilic substitution reaction. The piperazine ring can be introduced via a condensation reaction with an appropriate amine. The trifluoromethyl pyridine moiety is then attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener reaction conditions to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of a pyrimidine derivative with a carbonyl group.

    Reduction: Formation of a piperidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine: Similar structure but with a phenyl group instead of a pyridine ring.

    4-methoxy-6-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}pyrimidine: Similar structure but with a benzyl group instead of a pyridine ring.

Uniqueness

The presence of the trifluoromethyl pyridine moiety in 4-methoxy-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine makes it unique compared to other similar compounds. This moiety can significantly influence the compound’s electronic properties and its interactions with biological targets, potentially leading to enhanced activity and selectivity in various applications .

Properties

IUPAC Name

4-methoxy-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c1-24-13-9-12(20-10-21-13)22-5-7-23(8-6-22)14-11(15(16,17)18)3-2-4-19-14/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAZWRGDXYFFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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